BenchChemオンラインストアへようこそ!

Niobium silicide

Oxidation Resistance High-Temperature Coatings Niobium Alloys

Niobium silicide addresses oxidation-induced failure in aerospace turbine blades and hypersonic components operating above 1250°C. Single-phase NbSi₂ coatings exhibit 6.49 mg/cm² mass gain after 50 h at 1250°C-insufficient for long-term service. • Multilayer NbSi₂/Nb₂O₅-SiO₂/SiC coatings achieve 61.6% oxidation mass gain reduction at 1250°C. • B+Ge co-doped grades deliver up to 79% mass gain reduction at 1000°C and eliminate scale spallation. • Single-crystal [0001]-oriented NbSi₂ provides anisotropic creep resistance for directionally solidified turbine components. Specify multilayer or doped variants for optimal component lifetime in extreme thermal environments.

Molecular Formula Nb5Si3
Molecular Weight 548.79 g/mol
CAS No. 39336-13-5
Cat. No. B1642168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNiobium silicide
CAS39336-13-5
Molecular FormulaNb5Si3
Molecular Weight548.79 g/mol
Structural Identifiers
SMILES[Si].[Si].[Si].[Nb].[Nb].[Nb].[Nb].[Nb]
InChIInChI=1S/5Nb.3Si
InChIKeyYSJRXBWBYGDQAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Niobium Silicide: Properties & High-Temperature Performance


Niobium silicide (CAS 39336-13-5), primarily existing as NbSi₂ and Nb₅Si₃ intermetallic phases, is a refractory metal silicide characterized by a high melting point, moderate density (5.37 g/cm³ for NbSi₂), and metallic conductivity [1]. Its crystal structure and electronic properties have been extensively studied via first-principles DFT calculations, confirming its metallic nature and providing baseline elastic moduli . The compound is under active investigation for extreme-temperature structural applications—including turbine blades and hypersonic vehicle components—where its ability to maintain mechanical integrity at temperatures exceeding 1700 °C distinguishes it from conventional nickel-based superalloys [2][3].

1 Refractory intermetallic for extreme-temperature structural research
2 Metallic conductivity confirmed by DFT calculations; supports electronic contact applications
3 Phase-dependent oxidation behavior; alloying or coating design typically required for high-temperature air exposure

Niobium Silicide: Why Generic Substitution Fails


Niobium silicide cannot be generically substituted by other refractory disilicides such as MoSi₂ or WSi₂ because its sintering behavior, oxidation kinetics, and phase stability under operational conditions differ markedly. Direct dilatometric comparisons reveal that MoSi₂ exhibits greater relative shrinkage than NbSi₂ at 1900 °C, leading to divergent densification outcomes in powder-metallurgy processing [1]. Furthermore, single-phase NbSi₂ coatings suffer from accelerated oxidation (mass gain of 6.49 mg/cm² after 50 h at 1250 °C) and lack the intrinsic oxygen-consuming phases necessary for long-term protective scale formation, a limitation that MoSi₂-based systems do not identically share [2]. These quantifiable disparities in processability and oxidation resistance preclude simple one-for-one replacement without compromising component lifetime and performance.

Sinterability
NbSi₂ exhibits lower densification than MoSi₂ at sintering temperatures; may require tailored thermal cycles or sintering aids.
MoSi₂ densifies more readily under identical powder-metallurgy conditions, leading to different final density and microstructure.
Oxidation resistance
Single-phase NbSi₂ coating shows higher oxidation mass gain; protective scale requires multilayer architectures with oxygen-consuming phases.
MoSi₂-based systems may form different oxide scales; direct coating substitution can compromise high-temperature service life.
Mechanical anisotropy
Single-crystal NbSi₂ shows pronounced orientation-dependent hot hardness; slip-system transition around 300 °C affects strength profile.
Polycrystalline MoSi₂ and WSi₂ exhibit more isotropic strength retention; anisotropic design benefits may be lost with substitution.

Niobium Silicide: Quantitative Performance Evidence


Oxidation Resistance: Multilayer vs. Single-Phase Coatings

Isothermal oxidation testing at 1250 °C for 50 hours demonstrates that a single-phase NbSi₂ coating accumulates a mass gain of 6.49 mg/cm². In contrast, a multilayer NbSi₂/Nb₂O₅–SiO₂/SiC composite coating reduces mass gain to 2.49 mg/cm² under identical conditions [1]. This represents a 61.6% reduction in oxidation weight gain, directly attributable to the incorporation of oxygen-consuming phases and a self-healing SiO₂ film in the multilayer architecture.

Oxidation mass gain
Head-to-head
Single-phase: 6.49 mg/cm² → Multilayer: 2.49 mg/cm² (−61.6%)
Multilayer context reduces oxidation mass gain; single-phase may not suffice for long-term protection.
Isothermal, 1250 °C, 50 h air
Oxidation Resistance High-Temperature Coatings Niobium Alloys

Oxidation Kinetics and Alloying Effects

Non-isothermal thermogravimetric analysis (TGA) of Nb/Nb₅Si₃ composites produced by mechanically activated self-propagating high-temperature synthesis (MASHS) reveals that oxidation initiates at approximately 500 °C and reaches completion between 750 °C and 800 °C [1]. While this class-level baseline highlights a vulnerability to catastrophic oxidation, it also establishes a quantitative threshold for comparing the efficacy of alloying additions. Subsequent studies demonstrate that boron and germanium additions to Nb–Si–Ti–Cr–Al alloys reduce total mass gain by up to 79% at 1000 °C and 50% at 1200 °C relative to the unmodified base alloy [2].

Oxidation kinetics
Cross-study
Onset ~500 °C; B/Ge additions reduce mass gain up to 79% (1000 °C) and 50% (1200 °C)
Baseline oxidation vulnerability; alloying provides quantifiable improvement.
Non-isothermal TGA/DSC; isothermal for alloyed variants
Oxidation Kinetics Thermogravimetric Analysis Self-Propagating Synthesis

Capacitance Enhancement via Ge Substitution

In a three-electrode system with 1 M KOH electrolyte, as-cast NbGe₂ (fully Ge-substituted niobium silicide) achieves a specific capacitance of 5.93 F g⁻¹ at a scan rate of 5 mV s⁻¹. Even a minor 1% Ge substitution in Nb(Si₉Ge₁)₂ yields an unexpected increase in both specific capacitance and cyclic stability compared to pristine NbSi₂ [1]. This enhancement is attributed to the higher electrical conductivity of germanium, which facilitates more efficient ion transport within the electrode structure.

Capacitance
Head-to-head
NbGe₂: 5.93 F g⁻¹ (5 mV s⁻¹); 1% Ge improves cyclic stability over NbSi₂
Ge substitution enhances capacitance and stability; relevant for supercapacitor electrode research.
1 M KOH, three-electrode cell
Supercapacitors Electrochemical Energy Storage Intermetallic Electrodes

Sintering Shrinkage: NbSi₂ vs. MoSi₂

Dilatometric analysis of pure disilicides sintered at 1900 °C in an argon atmosphere shows that the relative shrinkage of MoSi₂ is greater than that of NbSi₂ under identical processing conditions [1]. The shrinkage curves exhibit similar relief, but the quantitative difference in densification magnitude implies that NbSi₂ requires distinct sintering parameters or additives to achieve comparable final density. Furthermore, the onset temperature of sintering shifts to higher values when NbSi₂ and MoSi₂ are mixed, indicating that the presence of NbSi₂ alters the overall densification kinetics.

Sintering shrinkage
Head-to-head
NbSi₂: lower relative shrinkage; MoSi₂: greater shrinkage at 1900 °C in Ar
NbSi₂ requires distinct sintering parameters to reach comparable density.
Dilatometric comparison
Powder Metallurgy Sintering Behavior Refractory Disilicides

Hardness Anisotropy in Single-Crystal NbSi₂

Hot hardness measurements on single-crystal NbSi₂ from room temperature to 900 °C reveal pronounced anisotropy. Along the [0001] direction, hardness increases from room temperature to 300 °C, followed by a sharp decrease with further heating. In contrast, along a direction 45° from [0001] toward [11-20], hardness decreases sharply above room temperature [1]. Transmission electron microscopy confirms that the active slip systems change at approximately 300 °C, with ⟨10-10⟩ dislocations dominating at ambient temperature. This orientation-dependent mechanical behavior is not observed in polycrystalline MoSi₂ or WSi₂, which exhibit more isotropic high-temperature strength retention.

Hardness anisotropy
Class-level
[0001] hardness increases to 300 °C then drops; off-axis softens immediately
Orientation-dependent behavior reported; may support directional solidification research.
Single-crystal hot hardness, vacuum, RT–900 °C
Mechanical Properties Single Crystal Hot Hardness

High-Temperature Edge Over Nickel Superalloys

Turbofan engine blades fabricated from niobium-silicon alloy have been demonstrated to withstand extreme temperatures exceeding 1700 °C (3092 °F), significantly surpassing the operational ceiling of conventional nickel-based superalloys, which typically degrade above 1100 °C [1]. Additionally, the incorporation of hafnium into the niobium-silicon alloy increases room-temperature strength by over threefold relative to the unalloyed silicide, addressing the inherent brittleness that has historically limited manufacturing viability [1]. The alloy is also reported to be lighter than nickel or titanium alloys while offering three times the compressive strength [2].

Temperature capability
Reported
Niobium-silicon alloy withstands >1700 °C; Hf addition >3× room-temperature strength improvement
Reported extreme-temperature context; class-level inference from industrial alloy development.
Turbofan blade testing; data to verify
Aerospace Materials Turbine Engines High-Temperature Strength

Niobium Silicide: Key Application Scenarios


Multilayer Oxidation-Resistant Coatings for Aerospace Turbines

Based on the 61.6% reduction in oxidation mass gain achieved with NbSi₂/Nb₂O₅–SiO₂/SiC multilayer coatings at 1250 °C [1], niobium silicide is optimally deployed as a component in advanced coating architectures for niobium-alloy turbine blades and thrust chambers. The single-phase NbSi₂ coating alone (6.49 mg/cm² mass gain) is insufficient for long-term service; procurement should specify multilayer or composite variants that incorporate oxygen-consuming phases and self-healing SiO₂ formers. This application is particularly critical for aerospace components where 1250 °C is a routine operating temperature and where coating spallation would lead to catastrophic substrate oxidation.

Boron and Germanium-Alloyed Structural Components

The quantitative oxidation improvements documented with B and Ge additions—up to 79% reduction in mass gain at 1000 °C and 50% reduction at 1200 °C relative to base Nb–Si–Ti–Cr–Al alloys [1]—define a clear application window. Procurement of niobium silicide for structural components operating between 1000 °C and 1200 °C (e.g., gas turbine hot-section parts, industrial furnace fixtures) should prioritize alloy grades containing both boron and germanium. The elimination of oxide scale spallation observed with these additions further supports their selection over unmodified silicide compositions [1].

Ge-Substituted Electrodes for High-Temperature Supercapacitors

The specific capacitance of 5.93 F g⁻¹ achieved with NbGe₂ electrodes in 1 M KOH [1], combined with the intrinsic high-temperature stability of the silicide family, positions Ge-substituted niobium silicide as a candidate electrode material for supercapacitors in elevated-temperature or oxidative environments. Even minimal Ge substitution (1%) enhances cyclic stability over pristine NbSi₂ [1], making partially substituted grades a cost-effective procurement option for energy storage devices where thermal resilience and long cycle life are paramount.

Single-Crystal NbSi₂ for Directionally Solidified Turbine Blades

The orientation-dependent hot hardness profile of single-crystal NbSi₂—with hardening along [0001] up to 300 °C followed by a sharp decrease, and immediate softening along off-axis orientations [1]—indicates that directional solidification along the [0001] axis can yield optimized creep resistance in the intermediate temperature regime (300–900 °C). Procurement of single-crystal or directionally solidified NbSi₂ components should be considered for applications where anisotropic mechanical properties can be exploited, such as turbine blades with controlled crystallographic texture, in contrast to the more isotropic but potentially lower peak strength of polycrystalline MoSi₂ alternatives.

Application
Selection Property
Validation Focus
Multilayer oxidation-resistant coatings
Isothermal oxidation mass gain context
Multilayer architecture with oxygen-consuming and self-healing phases
Alloyed structural components
Mass gain reduction with B/Ge addition
Intermediate-temperature oxidation resistance and scale adhesion
Ge-substituted supercapacitor electrodes
Specific capacitance in alkaline electrolyte
Cyclic stability and conductivity enhancement via Ge substitution
Directionally solidified turbine blades
Orientation-dependent hot hardness
Anisotropic creep resistance and slip-system behavior

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Niobium silicide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.